2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid
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Description
“2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid” is a derivative of phenylalanine . It has a molecular weight of 235.62 . The IUPAC name for this compound is (2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound includes an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group in this case is a 2-chloro-3,6-difluorophenyl group .Physical and Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 235.62 . The IUPAC name for this compound is (2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid .Scientific Research Applications
Potential Biomedical Applications
One area of potential application for complex organic compounds, including those similar to 2-Amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid, is in the field of biomedical research. Compounds with unique structural features often play crucial roles in drug development, particularly as building blocks for synthesizing novel therapeutics with specific biological activities. For example, the review on chlorogenic acid discusses its various biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities, which are crucial in developing treatments for a range of diseases (M. Naveed et al., 2018). These properties suggest that research into the specific activities and interactions of this compound could uncover potential therapeutic applications.
Environmental and Toxicological Studies
Another significant area of research involves the environmental fate and toxicological impacts of chemical compounds. For instance, studies on per- and polyfluoroalkyl substances (PFASs) and their alternatives highlight the importance of understanding the environmental persistence, bioaccumulation, and potential toxicity of chemical compounds (Yu Wang et al., 2019). This research is crucial for assessing the environmental and health risks associated with the use and disposal of such compounds. Given the structural complexity of this compound, similar investigations could provide insights into its environmental behavior and potential impacts.
Chemical Synthesis and Material Science
Research into the synthesis and structural properties of novel compounds is fundamental to material science and chemical engineering. Studies that explore the synthesis, spectroscopic, and structural properties of new compounds, like the work on substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones (R. Issac & J. Tierney, 1996), contribute to our understanding of how such compounds can be utilized in developing new materials or chemical processes. The structural and functional diversity of compounds like this compound could make them candidates for similar studies, exploring their potential applications in material science or as intermediates in organic synthesis.
Properties
IUPAC Name |
2-amino-3-(2-chloro-3,6-difluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-8-4(3-7(13)9(14)15)5(11)1-2-6(8)12/h1-2,7H,3,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBUWXDINABXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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